molecular formula C30H39FN8O2 B10827932 (1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

Cat. No.: B10827932
M. Wt: 562.7 g/mol
InChI Key: NGXAMXNWIHBLBN-JIMJEQGWSA-N
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Description

AZ13824374 is a highly potent and selective inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain. This compound has shown significant cellular target engagement and antiproliferative activity in various breast cancer models . It is a promising candidate for cancer research due to its high specificity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ13824374 involves multiple steps, including the formation of triazolopyridazine derivatives. These derivatives are crucial intermediates in the synthesis process. The synthetic route avoids the use of carbon monoxide, making it more environmentally friendly . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with a solubility of ≥ 200 mg/mL (355.44 mM) .

Industrial Production Methods

Industrial production of AZ13824374 follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The storage conditions for the compound are at 4°C, sealed away from moisture and light .

Chemical Reactions Analysis

Scientific Research Applications

AZ13824374 has a wide range of applications in scientific research:

Mechanism of Action

AZ13824374 exerts its effects by inhibiting the ATAD2 bromodomain. This inhibition disrupts the normal function of ATAD2, leading to reduced proliferation of cancer cells. The molecular targets involved include the bromodomain of ATAD2, which is crucial for its role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ13824374 stands out due to its high selectivity and potency. It is more than 100-fold selective over a range of epigenetic targets, making it a highly specific inhibitor . This specificity reduces the likelihood of off-target effects, making it a safer and more effective therapeutic candidate.

Properties

Molecular Formula

C30H39FN8O2

Molecular Weight

562.7 g/mol

IUPAC Name

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

InChI

InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1

InChI Key

NGXAMXNWIHBLBN-JIMJEQGWSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C

Canonical SMILES

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C

Origin of Product

United States

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